N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide
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Overview
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound featuring both pyridine and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a key structural component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with bacterial lipids, inhibiting their biosynthesis . This interaction is crucial for its antimicrobial properties. Additionally, the compound’s interaction with certain proteins can lead to the inhibition of specific signaling pathways, contributing to its anticancer effects .
Cellular Effects
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of cancer cells by blocking specific signaling pathways that are essential for cell proliferation . Furthermore, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .
Molecular Mechanism
The molecular mechanism of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects . In cancer cells, the compound inhibits enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and sustained changes in gene expression . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth and suppress tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which additional increases in dosage do not lead to further improvements in efficacy but instead increase the risk of toxicity .
Metabolic Pathways
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . For instance, the compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, the compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues and cellular compartments . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, the compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with thiosemicarbazide derivatives under reflux conditions in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Uniqueness
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is unique due to its dual pyridine-thiazole structure, which imparts distinct chemical and biological properties. This duality enhances its potential for diverse applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c27-17(25-19-23-15(11-30-19)13-1-5-21-6-2-13)9-29-10-18(28)26-20-24-16(12-31-20)14-3-7-22-8-4-14/h1-8,11-12H,9-10H2,(H,23,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDJIMAJCXELGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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